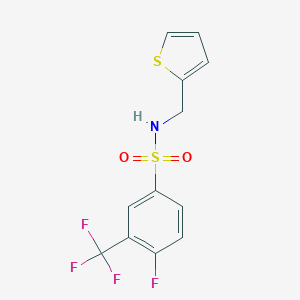![molecular formula C16H17N3O2 B246420 4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate](/img/structure/B246420.png)
4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate, also known as MTT, is a yellow tetrazolium salt that has been widely used in scientific research as a colorimetric assay for cell viability and proliferation. MTT is a water-soluble compound that can be reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product, which can be quantified by spectrophotometry. The reduction of MTT to formazan is dependent on the metabolic activity of cells, and therefore, MTT assay has been widely used as a measure of cell viability and proliferation in various cell-based assays.
Mécanisme D'action
The mechanism of 4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate reduction in living cells is not fully understood. It is believed that 4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate is reduced by mitochondrial dehydrogenases to form a purple formazan product, which accumulates in the cytoplasm of cells. The reduction of 4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate is dependent on the metabolic activity of cells, and therefore, the amount of formazan produced is proportional to the number of viable cells in the culture.
Biochemical and Physiological Effects
4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate is a relatively non-toxic compound that does not affect the biochemical or physiological processes of cells. However, it is important to note that the reduction of 4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate to formazan is dependent on the metabolic activity of cells, and therefore, the results of 4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate assay can be affected by various factors, including cell density, culture conditions, and the presence of other compounds in the culture medium.
Avantages Et Limitations Des Expériences En Laboratoire
4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate assay has several advantages over other cell viability assays, including its simplicity, reliability, and low cost. 4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate assay can be performed in a 96-well plate format, which allows for high-throughput screening of large numbers of compounds. However, it is important to note that 4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate assay has several limitations, including its dependence on the metabolic activity of cells, the potential for interference from other compounds in the culture medium, and the inability to distinguish between viable and non-viable cells.
Orientations Futures
There are several future directions for the development and application of 4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate assay in scientific research. One area of focus is the development of new 4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate analogs that can be used to assess specific metabolic pathways in cells. Another area of focus is the development of new methods for the quantification of formazan product, which can improve the accuracy and sensitivity of 4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate assay. Additionally, the application of 4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate assay in three-dimensional cell culture models and in vivo studies is an area of active research.
Méthodes De Synthèse
4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate can be synthesized by the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate-Br) with sodium azide and sodium nitrite in an aqueous solution. The reaction proceeds through the formation of a diazonium intermediate, which then undergoes a cyclization reaction to form 4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate. The purity of 4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate can be improved by recrystallization from ethanol or methanol.
Applications De Recherche Scientifique
4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate assay has been widely used in scientific research for the evaluation of cell viability and proliferation in various cell-based assays, including drug screening, toxicity testing, and cell signaling studies. 4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate assay is a simple and reliable method that can be used to assess the effect of various compounds on cell viability and proliferation. The assay can be performed in a 96-well plate format, which allows for high-throughput screening of large numbers of compounds.
Propriétés
Formule moléculaire |
C16H17N3O2 |
|---|---|
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
4-oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate |
InChI |
InChI=1S/C16H17N3O2/c20-14-13(12-6-2-1-3-7-12)15(21)19-11-5-9-17-8-4-10-18(14)16(17)19/h1-3,6-7H,4-5,8-11H2 |
Clé InChI |
PIFPEJYOCLOBHP-UHFFFAOYSA-N |
SMILES |
C1CN2C(=C(C(=O)N3C2=[N+](C1)CCC3)C4=CC=CC=C4)[O-] |
SMILES canonique |
C1CN2CCC[N+]3=C2N(C1)C(=O)C(=C3[O-])C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B246340.png)




![3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B246346.png)

![1,4-Bis[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B246352.png)

![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B246360.png)
![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246362.png)

